molecular formula C15H20O5 B11840717 Diethyl 2-((benzyloxy)methyl)malonate

Diethyl 2-((benzyloxy)methyl)malonate

Cat. No.: B11840717
M. Wt: 280.32 g/mol
InChI Key: XLEFHAFBKIOCSH-UHFFFAOYSA-N
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Description

Diethyl 2-((benzyloxy)methyl)malonate is an organic compound with the molecular formula C15H20O5. It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a benzyloxy group and two ethyl ester groups. This compound is used in various chemical syntheses due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-((benzyloxy)methyl)malonate can be synthesized through the alkylation of diethyl malonate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The process involves the use of large-scale reactors and continuous distillation units to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((benzyloxy)methyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

Diethyl 2-((benzyloxy)methyl)malonate serves as a crucial intermediate in synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical transformations, making it a valuable building block in pharmaceutical development. Notable applications include:

  • Synthesis of Pharmaceuticals : This compound is employed in synthesizing various pharmaceuticals due to its ability to undergo nucleophilic substitution reactions, leading to the formation of biologically active compounds.
  • Formation of Heterocycles : It can be utilized in the formation of heterocyclic compounds, which are essential in drug design. The benzyloxy group enhances the compound's reactivity, facilitating cyclization processes .

Biological Studies

While specific biological activity data for this compound is limited, its structural characteristics suggest potential interactions with biological systems. Compounds derived from diethyl malonate are often explored for their roles in enzyme mechanisms and metabolic pathways. The benzyloxy group may enhance the compound's ability to interact with biological targets, influencing metabolic processes.

Potential Pharmacological Properties

Research indicates that malonate derivatives can exhibit various pharmacological properties, including:

  • Enzyme Inhibition : Some studies suggest that similar compounds may act as inhibitors for specific enzymes involved in metabolic pathways.
  • Antitumor Activity : Certain derivatives have shown promise in cancer research, although direct studies on this compound are still needed .

Comparative Analysis with Related Compounds

The following table compares this compound with related compounds to highlight its unique features and applications:

Compound NameKey FeaturesUniqueness
Diethyl malonateLacks the benzyloxy groupLess versatile due to fewer functional groups
Diethyl 2-methylmalonateSimilar structure but without the benzyloxy groupDifferent reactivity and applications
Diethyl 2-(methoxy)-2-methylmalonateContains a methoxy group instead of benzyloxyDifferent chemical properties due to methoxy
Diethyl 2-(phenyl)malonateFeatures a phenyl group instead of a benzyloxy groupVaries in reactivity due to different substituents

The combination of both benzyloxy and methyl groups in this compound enhances its reactivity and functionalization possibilities compared to its analogs.

Case Studies

  • Synthesis of Alkaloid Derivatives : Research conducted at the University of Huddersfield explored the synthesis of alkaloid structures using this compound as a key intermediate. This study demonstrated how the compound could facilitate complex synthetic pathways leading to biologically active alkaloids .
  • Fragment-Based Drug Discovery : A study published in Molecules highlighted how derivatives of diethyl malonate were utilized in fragment-based drug discovery approaches targeting specific enzymes. This underscores the potential utility of this compound in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of diethyl 2-((benzyloxy)methyl)malonate involves its reactivity at the methylene group, which is activated by the adjacent ester groups. This activation allows for various nucleophilic substitutions and other reactions. The compound can also act as a precursor to more complex molecules through decarboxylation and other transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-((benzyloxy)methyl)malonate is unique due to the presence of the benzyloxy group, which provides additional reactivity and allows for the synthesis of more complex molecules. This makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds .

Biological Activity

Diethyl 2-((benzyloxy)methyl)malonate is an organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological interactions, and pharmacological implications based on current research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C15H20O5 and features a benzyloxy group that enhances its reactivity. The synthesis typically involves the alkylation of diethyl malonate with benzyl bromide in the presence of a base like sodium ethoxide. This reaction proceeds via nucleophilic substitution under reflux conditions, often using solvents such as ethanol or tetrahydrofuran.

The biological activity of this compound can be attributed to its structural characteristics that facilitate interactions with various biological targets. The compound's ester groups can undergo hydrolysis, releasing active carboxylic acids that may modulate biological pathways. Additionally, the benzyloxy moiety is likely to enhance interactions with enzymes and receptors, potentially influencing metabolic processes.

Biological Activity and Pharmacological Implications

While specific data on the biological activity of this compound is limited, compounds with similar structures have shown various pharmacological properties. For instance, malonate derivatives are often explored for their roles in enzyme inhibition and metabolic pathways. The following table summarizes some relevant findings regarding similar compounds:

Compound NameBiological ActivityReference
Diethyl malonateInhibitor of certain enzymes; versatile in organic synthesis
Benzyl derivativesExhibited antiproliferative effects; potential topoisomerase inhibitors
Hydroxymethyl benzopsoralensInduced antiproliferative effects in mammalian cells

Case Studies and Research Findings

  • Antiproliferative Effects : Research on benzopsoralens, which share structural similarities with this compound, indicates significant antiproliferative activity against mammalian cells. This activity is attributed to their ability to inhibit topoisomerase II, suggesting a potential pathway for therapeutic applications in cancer treatment .
  • Enzyme Inhibition : A review highlighted that compounds derived from malonic acid exhibit various enzyme inhibitory activities, which could be relevant for drug development targeting specific metabolic pathways .
  • Pharmacological Evaluation : In studies evaluating similar compounds, structural modifications significantly influenced their inhibitory activities against key enzymes involved in cancer proliferation and angiogenesis, such as c-Met and VEGFR-2 .

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

diethyl 2-(phenylmethoxymethyl)propanedioate

InChI

InChI=1S/C15H20O5/c1-3-19-14(16)13(15(17)20-4-2)11-18-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3

InChI Key

XLEFHAFBKIOCSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(COCC1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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